molecular formula C15H23NO B13771077 (1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol

(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol

Cat. No.: B13771077
M. Wt: 233.35 g/mol
InChI Key: MZZVUVBTOHLLKV-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol is a chiral compound with a cycloheptane ring substituted with a benzylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol typically involves the following steps:

    Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through various methods, including cyclization reactions of linear precursors.

    Introduction of the Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions using benzylamine as a nucleophile.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, such as the use of osmium tetroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.

    Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include osmium tetroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or amines.

Scientific Research Applications

(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol has several scientific research applications:

    Chemistry: It can be used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group may interact with active sites, while the hydroxyl group can form hydrogen bonds, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-[(benzylamino)methyl]cycloheptan-1-ol: The enantiomer of the compound, which may have different biological activities.

    Cycloheptanol: A simpler analog with only a hydroxyl group.

    Benzylamine: A related compound with a benzylamino group but lacking the cycloheptane ring.

Uniqueness

(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol is unique due to its specific chiral configuration and the presence of both a benzylamino group and a hydroxyl group on a cycloheptane ring. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol

InChI

InChI=1S/C15H23NO/c17-15-10-6-2-5-9-14(15)12-16-11-13-7-3-1-4-8-13/h1,3-4,7-8,14-17H,2,5-6,9-12H2/t14-,15-/m0/s1

InChI Key

MZZVUVBTOHLLKV-GJZGRUSLSA-N

Isomeric SMILES

C1CC[C@H]([C@H](CC1)O)CNCC2=CC=CC=C2

Canonical SMILES

C1CCC(C(CC1)O)CNCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.